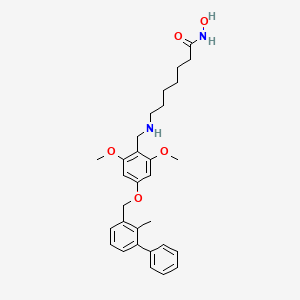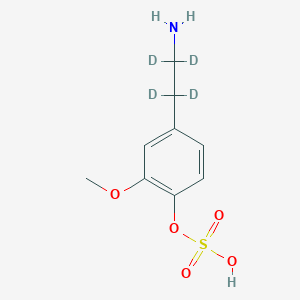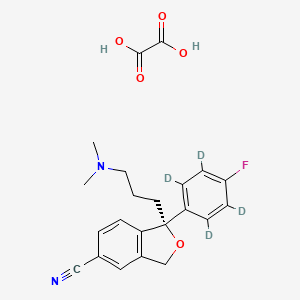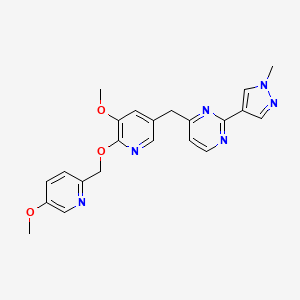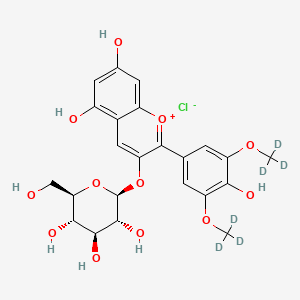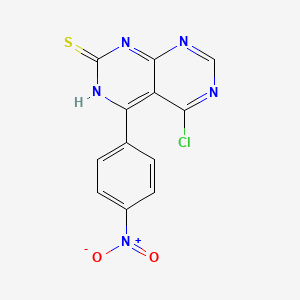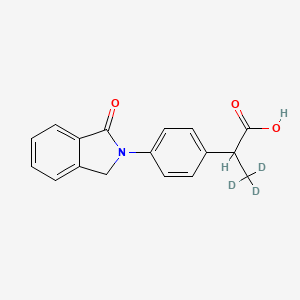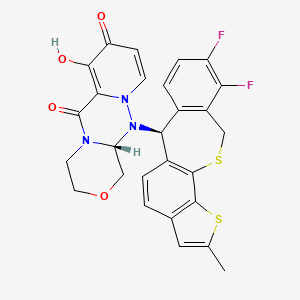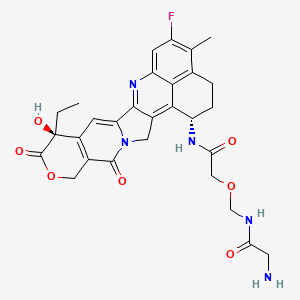
Deruxtecan analog 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deruxtecan analog 2 is a derivative of the compound Deruxtecan, which is a topoisomerase I inhibitor. It is an agent-linker conjugate composed of Camptothecin and a linker. Camptothecin is known for its antineoplastic activity against various cancers, including colorectal, breast, lung, and ovarian cancers . This compound is used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 is synthesized through a series of chemical reactions involving Camptothecin and a linker. The synthesis involves the following steps:
Activation of Camptothecin: Camptothecin is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated Camptothecin is then reacted with a linker molecule to form the agent-linker conjugate.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
化学反应分析
Types of Reactions
Deruxtecan analog 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
科学研究应用
Deruxtecan analog 2 has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用机制
Deruxtecan analog 2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells. The molecular targets include topoisomerase I and DNA, and the pathways involved are related to DNA replication and repair .
相似化合物的比较
Similar Compounds
Trastuzumab Deruxtecan: An antibody-drug conjugate used for HER2-positive cancers.
Camptothecin: The parent compound with antineoplastic activity.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Uniqueness
Deruxtecan analog 2 is unique due to its specific linker and conjugation to Camptothecin, which enhances its stability and targeting ability. This makes it particularly effective in the preparation of antibody-drug conjugates for targeted cancer therapy .
属性
分子式 |
C29H30FN5O7 |
|---|---|
分子量 |
579.6 g/mol |
IUPAC 名称 |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide |
InChI |
InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1 |
InChI 键 |
DOLQXGLTQNTQEP-SLQAJWMNSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


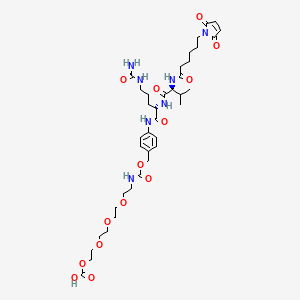
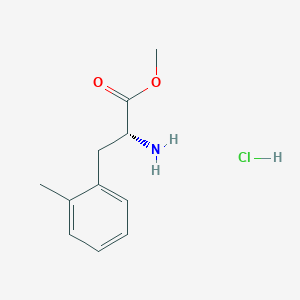
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
